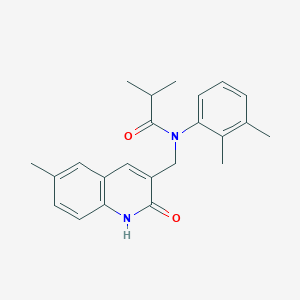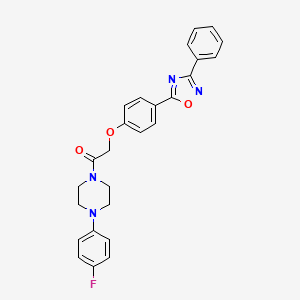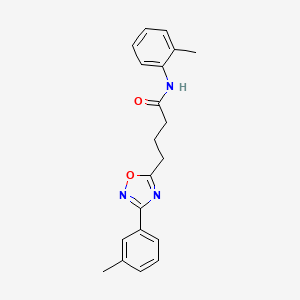
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in recent years due to its potential as a cancer therapy.
Wirkmechanismus
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide selectively inhibits RNA polymerase I transcription by binding to a specific DNA sequence within the ribosomal DNA (rDNA) promoter. This binding prevents the recruitment of transcription factors necessary for RNA polymerase I transcription, leading to a decrease in ribosomal RNA (rRNA) synthesis. This decrease in rRNA synthesis leads to nucleolar stress and activation of the p53 pathway, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
In addition to its selective inhibition of RNA polymerase I transcription, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway. It has also been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study in vitro and in vivo. It has also been shown to be relatively selective for cancer cells, making it a potential cancer therapy with fewer side effects than traditional chemotherapy. However, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity are not yet fully understood. It is also expensive and difficult to synthesize, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide research. One direction is to further explore its potential as a cancer therapy, both as a single agent and in combination with other therapies. Another direction is to study its effects on other diseases, such as viral infections and neurodegenerative diseases. Additionally, the development of more potent and selective RNA polymerase I inhibitors may lead to the discovery of new cancer therapies.
Synthesemethoden
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves a series of chemical reactions, starting with the reaction of 3,4-dimethoxybenzaldehyde with cyclohexylamine to form the intermediate N-cyclohexyl-3,4-dimethoxybenzamide. This intermediate is then reacted with 2-hydroxy-6-methylquinoline to form the final product, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been studied extensively for its potential as a cancer therapy. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This inhibition leads to cancer cell death, while leaving normal cells relatively unharmed. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been tested in a variety of cancer cell lines and animal models, with promising results. It has also been shown to synergize with other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3,4-dimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-17-9-11-22-19(13-17)14-20(25(29)27-22)16-28(21-7-5-4-6-8-21)26(30)18-10-12-23(31-2)24(15-18)32-3/h9-15,21H,4-8,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXPGBHOXYXVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3,4-dimethoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7718149.png)
![3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718157.png)

![4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718172.png)



![3-(2-chlorophenyl)-N-cyclohexyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718218.png)

